N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Description

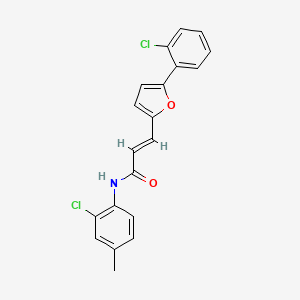

Chemical Structure: The compound features an acrylamide backbone with a 2-chloro-4-methylphenyl group attached to the amide nitrogen and a 5-(2-chlorophenyl)furan-2-yl moiety at the α,β-unsaturated carbonyl position (Fig. 1) . Its molecular formula is C₂₁H₁₆Cl₂NO₂, with a molecular weight of 397.26 g/mol. Key structural characteristics include:

Properties

CAS No. |

853356-02-2 |

|---|---|

Molecular Formula |

C20H15Cl2NO2 |

Molecular Weight |

372.2 g/mol |

IUPAC Name |

(E)-N-(2-chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H15Cl2NO2/c1-13-6-9-18(17(22)12-13)23-20(24)11-8-14-7-10-19(25-14)15-4-2-3-5-16(15)21/h2-12H,1H3,(H,23,24)/b11-8+ |

InChI Key |

UAKJVWUTSIBXCH-DHZHZOJOSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl groups. The final step involves the formation of the acrylamide moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Furan vs. Thiophene Heterocycles

- Compound DM497 (): Replaces the furan ring with a thiophene. Thiophene’s larger atomic size (sulfur vs.

- Compound 28 (): Features a thiophene-acrylamide core with a morpholinophenyl group. The morpholino substituent improves solubility but may reduce target affinity compared to the chloro-methylphenyl group in the target compound .

Chlorophenyl vs. Other Aromatic Substituents

- 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide (): Replaces the 2-chloro-4-methylphenyl group with a 2,4-dimethylphenyl group.

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Substitutes the acrylamide with an acetamide linker and introduces a fluorine atom. Fluorine’s electronegativity enhances binding to hydrophobic pockets, while the naphthalene group increases steric bulk, affecting pharmacokinetics .

Functional Group Modifications

Acrylamide vs. Sulfonyl or Carboxamide Derivatives

- Compounds 16c–16f (): Replace acrylamide with sulfonyl-linked groups. The sulfonyl moiety introduces strong electron-withdrawing effects, enhancing stability but reducing conformational flexibility compared to acrylamide .

- Step 1 compound (): Incorporates a furopyridine-carboxamide scaffold.

Amide Nitrogen Substituents

- Compound 27a (): Features a formyl-morpholinophenyl group on the amide nitrogen. The morpholino ring enhances solubility, while the formyl group may participate in Schiff base formation, unlike the inert chloro-methyl group in the target compound .

- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): Uses a triazole-thioether substituent. The sulfur atoms increase metabolic stability but may introduce toxicity risks .

Table 1. Comparative Data

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance target binding but may reduce solubility.

- Heterocyclic substitutions (furan vs. thiophene) modulate electronic properties and bioactivity.

Biological Activity

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound belonging to the acrylamide class, characterized by its complex structure featuring chlorinated phenyl groups and a furan ring. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activity.

- Molecular Formula : CHClN O

- Molecular Weight : 372.2 g/mol

- CAS Number : 853356-02-2

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds structurally related to this compound. For instance, a related compound demonstrated significant cytotoxic activity against HepG2 cells, with an IC value of 0.65 μM, indicating strong antiproliferative effects. This compound exhibited dual inhibition activity against histone deacetylases (HDAC1 and HDAC2), which are crucial targets in cancer therapy .

| Compound | IC (μM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 6a | 0.65 | HepG2 Cells |

| SAHA (Reference Compound) | 2.91 | HDAC |

The anticancer activity of similar compounds appears to be mediated through apoptosis induction and cell cycle arrest. Specifically, studies indicate that these compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis as evidenced by elevated levels of caspase 3/7 activation .

Structure-Activity Relationship (SAR)

The unique structural features of this compound may influence its biological activity significantly. The presence of multiple chlorinated phenyl groups and the furan moiety can alter electronic properties, potentially enhancing interaction with biological targets.

Comparison with Similar Compounds

A comparison of related compounds reveals variations in biological activity based on structural modifications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-Chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide | Methoxy group instead of methyl | Different electronic properties |

| N-(5-Chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide | Lacks chlorinated phenyl group | Simpler structure may lead to different reactivity |

Case Studies

- Cytotoxicity in HepG2 Cells : A study evaluated the cytotoxic effects of various acrylamide derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation, suggesting potential for development as anticancer agents .

- Mechanistic Insights : Further research into the mechanism revealed that these compounds could activate apoptotic pathways through mitochondrial pathways, emphasizing their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.